molecular formula C13H12N4OS B5548692 3-METHYL-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

3-METHYL-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

Cat. No.: B5548692
M. Wt: 272.33 g/mol
InChI Key: FQIXOWLJKILVDO-UHFFFAOYSA-N
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Description

3-METHYL-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE is a useful research compound. Its molecular formula is C13H12N4OS and its molecular weight is 272.33 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole is 272.07318219 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Triazole derivatives, including those similar to the specified compound, have been investigated for their potent antimicrobial and antifungal properties. A study by Indorkar, Chourasia, and Limaye (2012) highlighted the synthesis of triazole derivatives that exhibited significant antimicrobial efficacy against various pathogens, such as Bacillus subtilis, Escherichia coli, and fungi like Penicillium citrinum, Aspergillus flavus, Aspergillus niger (Indorkar, Chourasia, & Limaye, 2012). This suggests potential applications in developing new antibacterial and antifungal agents.

Antileishmanial Activity

The antileishmanial activity of triazole derivatives was explored by Süleymanoğlu et al. (2017), who performed theoretical studies and biological tests on compounds for their effectiveness against Leishmania infantum. The remarkable antileishmanial activity of certain derivatives indicates their potential use in treating Leishmaniasis, a disease caused by parasitic protozoans (Süleymanoğlu et al., 2017).

Antimycobacterial Agents

Another area of application is in the development of antimycobacterial agents, as demonstrated by Seelam et al. (2016). They synthesized fused triazole derivatives and evaluated their activity against Mycobacterium tuberculosis, with several compounds showing more activity compared to standard drugs. This research opens avenues for new treatments against tuberculosis (Seelam et al., 2016).

Anti-inflammatory and Analgesic Activities

The synthesis and evaluation of triazole derivatives for anti-inflammatory and analgesic activities have also been documented. For example, compounds synthesized and tested by Tozkoparan et al. (2000) showed prominent anti-inflammatory activities, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) (Tozkoparan et al., 2000).

Anticancer Activity

Research by Gomha et al. (2017) into novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety revealed potent anticancer agents. Their synthesized compounds exhibited significant anticancer activities, highlighting the potential of triazole derivatives in cancer therapy (Gomha et al., 2017).

Mechanism of Action

The mechanism of action of triazoles is often related to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites .

Safety and Hazards

Like all chemicals, triazoles can have safety and hazard concerns. For example, isothiazolinones, which are structurally related to isoxazoles, have been associated with dermatitis and other skin reactions .

Future Directions

Given the significant role of triazoles in drug discovery and their wide range of biological activities, there is a continuous need for the development of new synthetic strategies and the discovery of new triazole-containing compounds .

Properties

IUPAC Name

3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-10-14-15-13(19-9-11-7-8-18-16-11)17(10)12-5-3-2-4-6-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIXOWLJKILVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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